4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol
Description
4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol is a brominated Schiff base derivative with a phenolic core. Its structure features a bromine substituent at the 4-position of the phenol ring and a fluorinated aromatic amine group at the 2-position. This compound is primarily studied for its role as a ligand in coordination chemistry, forming complexes with transition metals such as Cu(II), Zn(II), and others.
The compound’s unique electronic properties arise from the electron-withdrawing bromine and fluorine substituents, which enhance its ability to coordinate with metal ions and modulate fluorescence responses. Its synthesis typically involves the condensation of bromoaniline derivatives with salicylaldehyde analogs under controlled conditions .
Properties
IUPAC Name |
4-bromo-2-[(2-fluoro-4-methylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRQYCREDWGKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Br)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol typically involves the reaction of 4-bromo-2-fluorophenol with 2-fluoro-4-methylphenylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol . The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of iodinated or other halogenated derivatives.
Scientific Research Applications
4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of 4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol, highlighting differences in substituents, molecular weights, and functional roles:
Functional Differences and Research Findings
- However, structurally related Schiff bases like HL1 () exhibit selective fluorescence quenching (Cu²⁺) or enhancement (Zn²⁺) with binding constants (K) exceeding 10⁴ M⁻¹. The fluorine substituent in the target compound may enhance metal-binding specificity due to increased electron-withdrawing effects . In contrast, 4-Bromo-2-[(2-methoxyphenyl)imino]methylphenol () shows weaker fluorescence activity, likely due to the electron-donating methoxy group reducing ligand-to-metal charge transfer efficiency .
- However, liver activity reductions at high doses indicate dose-dependent risks .
- Synthetic Complexity: The target compound’s synthesis is less complex than asymmetric ligands like (E)-4-bromo-2-(((2-((5-bromo-2-hydroxybenzyl)(methyl)amino)ethyl)imino)methyl)phenol (), which requires seven steps, including phthalimido-acetal formation and hydrazine reductions .
Computational and Experimental Insights
- Electronic Structure: Density functional theory (DFT) studies on similar brominated Schiff bases (e.g., ) reveal that electron-withdrawing groups (Br, F) lower the HOMO-LUMO gap, enhancing metal-binding affinity and fluorescence properties .
- Crystallographic Data: Crystal structures of analogs like 4-Bromo-2-[(3,4-dimethylphenyl)imino]methylphenol () show planar geometries with dihedral angles <10° between aromatic rings, favoring π-π stacking and stable metal complexes .
Biological Activity
4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol, also known as compound CAS 1232799-99-3, is a phenolic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C14H13BrFNO, with a molecular weight of approximately 310.16 g/mol. The structure includes a bromine atom and a fluoromethyl group attached to a phenolic backbone, which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H13BrFNO |
| Molecular Weight | 310.16 g/mol |
| CAS Number | 1232799-99-3 |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that compounds with similar structural features may exhibit significant antitumor properties. For instance, studies have shown that brominated phenolic compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.
Case Study Example:
In a study examining the effects of structurally related compounds on cancer cell lines, it was found that certain derivatives demonstrated IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and colon cancer cells (HT29). This suggests that this compound may have similar potential.
Antimicrobial Activity
The presence of halogen atoms in organic compounds often correlates with enhanced antimicrobial properties. Preliminary investigations into the antimicrobial activity of related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings:
A recent study assessed the antibacterial efficacy of various brominated phenols, revealing minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 μg/mL against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. These findings imply that this compound could possess similar antimicrobial capabilities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of chemical compounds. For this compound, the following observations are noted:
- Bromine Substitution : The presence of bromine at the para position enhances lipophilicity, potentially improving membrane permeability.
- Fluoromethyl Group : The fluorine atom may contribute to increased electron-withdrawing effects, which can enhance reactivity towards biological targets.
- Phenolic Hydroxyl Group : This group is essential for hydrogen bonding interactions with biological macromolecules, facilitating binding to target sites.
Table 2: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of 4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol to achieve high yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting with bromination of a phenol derivative, followed by nucleophilic substitution to introduce the [(2-fluoro-4-methylphenyl)amino]methyl group. Key parameters include:
- Reaction Solvents : Polar aprotic solvents (e.g., ethanol or methanol) enhance nucleophilicity .
- Temperature Control : Maintain 60–80°C during the condensation step to avoid side reactions .
- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 ratio) to isolate the product .
Yield improvements (>75%) are achieved by optimizing stoichiometry (1:1.2 molar ratio of bromophenol to amine) and inert atmospheres (N₂) to prevent oxidation .
Q. What spectroscopic and crystallographic techniques are essential for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromophenol core and amine-methyl group. The phenolic -OH proton appears as a singlet at δ 9.8–10.2 ppm, while the aromatic protons show splitting due to fluorine coupling .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, revealing intramolecular O–H⋯N hydrogen bonds (1.8–2.0 Å) critical for stability .
- Hirshfeld Surface Analysis : Identifies short-contact interactions (e.g., Br⋯H, C–H⋯π) influencing crystal packing .
Q. What are the key considerations in designing experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with halogen-binding pockets (e.g., kinases) due to bromine’s electronegativity .
- Assay Conditions : Use phosphate buffer (pH 7.4) to mimic physiological environments. Include DMSO (<1% v/v) for solubility .
- Controls : Compare with halogen-free analogs to isolate bromine’s role in bioactivity .
Advanced Research Questions
Q. How does the polymorphism of this compound influence its thermochromic properties, and what are the implications for material science applications?
- Methodological Answer : Polymorphs exhibit distinct dihedral angles (θ) between aromatic rings:
| Polymorph | θ (°) | Color (RT) | Δ Color (Cooling) |
|---|---|---|---|
| 1A | 1.8 | Orange | Yellow shift |
| 1B | 45.6 | Yellow | Faint yellow |
- Thermochromic Mechanism : Planar conformations (θ <25°) enable π-orbital overlap, enhancing electron delocalization and color intensity. Cooling stabilizes the keto form, altering absorption spectra .
- Applications : Tunable thermochromic materials for sensors or smart coatings require controlling θ via substituent engineering (e.g., methoxy vs. fluoro groups) .
Q. What computational methods are recommended for studying the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. Use the OPLS4 force field for halogen-bond parameterization .
- MD Simulations : GROMACS simulates ligand-receptor dynamics (50 ns, NPT ensemble) to assess stability of bromine-mediated interactions (e.g., Br⋯O=C) .
- QSAR Models : Correlate substituent electronegativity (e.g., F vs. Cl) with IC₅₀ values to guide derivative design .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s reactivity and biological efficacy?
- Methodological Answer : Comparative studies show:
| Modification | Reactivity Change | Bioactivity Impact |
|---|---|---|
| Br → Cl | Reduced steric hindrance | Lower kinase inhibition |
| F → OCH₃ | Enhanced electron donation | Improved antioxidant activity |
- Mechanistic Insight : Bromine’s polarizability strengthens halogen bonds (ΔG ~-2.5 kcal/mol), while fluorine’s electronegativity enhances metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
